Primycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

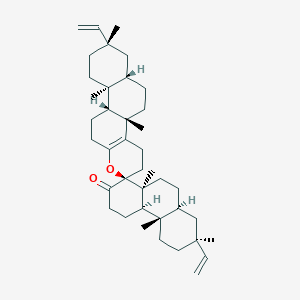

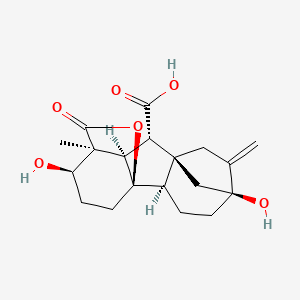

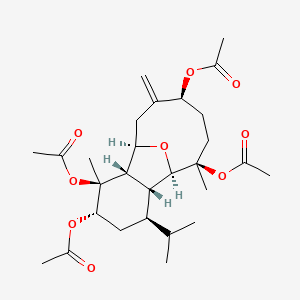

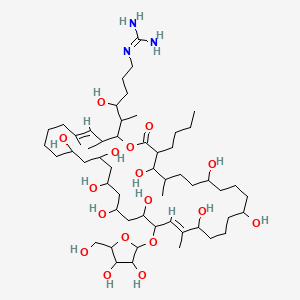

Primycin is a large 36-membered non-polyene macrolide lactone antibiotic complex produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .

Vorbereitungsmethoden

Primycin is produced by Saccharomonospora azurea through fermentation processes . The production involves optimizing the fermentation conditions to enhance the yield of this compound. Industrial production methods focus on strain improvement and fermentation optimization to maximize the output . The process typically involves the use of specific media and controlled environmental conditions to promote the growth of Saccharomonospora azurea and the subsequent production of this compound .

Analyse Chemischer Reaktionen

Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is a key component of fungal plasma membranes . This interaction is driven by entropy and involves the formation of hydrogen bonds . The antibiotic also interacts with oleic acid, a building block of plasma membranes, through competitive hydrogen bonds . These interactions highlight the importance of this compound’s amphiphilic structure in its mode of action .

Wissenschaftliche Forschungsanwendungen

Primycin has a wide range of scientific research applications. It is used as an antimicrobial agent in primary cell cultures to protect against microbial contamination . Its broad-spectrum activity makes it effective against bacteria, mycoplasma, and fungi, making it a valuable tool in various biological and medical research settings . Additionally, this compound’s ability to disrupt plasma membranes has been utilized in studies investigating membrane permeability and the effects of antimicrobial agents on cell membranes .

Wirkmechanismus

Primycin exerts its effects by increasing the permeability of cell membranes in Gram-positive microorganisms . It induces the leakage of vital intracellular compounds, such as potassium ions, nucleotides, and nucleosides . The primary target of this compound is the cell membrane, where it forms ion channels that disrupt membrane integrity . This mechanism of action is crucial for its antimicrobial properties and its effectiveness against a wide range of pathogens .

Vergleich Mit ähnlichen Verbindungen

Primycin is unique among macrolide antibiotics due to its non-polyene structure and its broad-spectrum activity . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their chemical structures and specific mechanisms of action . This compound’s ability to form ion channels and its strong surface-active properties distinguish it from these other antibiotics .

Eigenschaften

CAS-Nummer |

47917-41-9 |

|---|---|

Molekularformel |

C55H103N3O17 |

Molekulargewicht |

1078.4 g/mol |

IUPAC-Name |

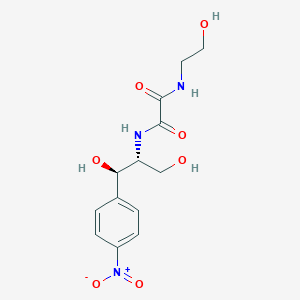

2-[5-[35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |

InChI |

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58) |

InChI-Schlüssel |

NYWSLZMTZNODJM-UHFFFAOYSA-N |

SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Isomerische SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(/C(=C/C(C(CC(CC(CC(CC(CCCC/C(=C/C(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)/C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)/C)O)O)O)C)O |

Kanonische SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Synonyme |

primycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)